Home > Products > Screening Compounds P142038 > rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide - 1376331-61-1

rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide

Catalog Number: EVT-1801218
CAS Number: 1376331-61-1
Molecular Formula: C30H31N5O8
Molecular Weight: 589.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is a glucuronide derivative of apatinib, a small molecule that inhibits vascular endothelial growth factor receptor 2, primarily used in cancer treatment. This compound is notable for its potential therapeutic applications and its role in drug metabolism, particularly as a metabolite of apatinib. Understanding this compound involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source

Apatinib was initially developed as an anti-cancer agent targeting various solid tumors. The glucuronidation process that leads to the formation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide typically occurs in the liver, where phase II metabolic processes facilitate the conjugation of drugs with glucuronic acid to enhance their solubility and excretion.

Classification

This compound falls under the category of glucuronides, which are formed through the conjugation of glucuronic acid with various substrates. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring structure derived from apatinib.

Synthesis Analysis

Methods

The synthesis of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide involves enzymatic glucuronidation or chemical synthesis methods. Enzymatic methods typically utilize UDP-glucuronosyltransferases (UGTs) to facilitate the transfer of glucuronic acid from UDP-glucuronic acid to apatinib.

Technical Details

  1. Enzymatic Synthesis:
    • Involves incubating apatinib with UDP-glucuronic acid in the presence of UGTs.
    • Reaction conditions may include specific pH and temperature settings optimal for enzyme activity.
  2. Chemical Synthesis:
    • May involve protecting groups for hydroxyl functionalities followed by selective glucuronidation.
    • Requires purification steps such as chromatography to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular formula for rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is C30H31N5O6C_{30}H_{31}N_{5}O_{6}, indicating a complex structure with multiple functional groups including amines and hydroxyls. The structure consists of:

  • A central apatinib moiety.
  • A glucuronic acid unit linked via an ether bond.

Data

The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the molecular identity and purity.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is its formation through glucuronidation. This reaction enhances the solubility of apatinib and facilitates its excretion from the body.

Technical Details

  1. Glucuronidation Reaction:
    • The hydroxyl group on the apatinib molecule reacts with UDP-glucuronic acid.
    • The reaction is catalyzed by UGT enzymes, leading to the formation of the glucuronide conjugate.
  2. Stability Studies:
    • Chemical stability can be assessed under various conditions (pH, temperature) to evaluate its potential as a therapeutic agent.
Mechanism of Action

Process

The mechanism of action for rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide primarily involves enhancing the pharmacokinetics of apatinib by increasing its solubility and facilitating renal excretion.

Data

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a white to off-white solid.
  2. Solubility: Soluble in water due to the presence of polar functional groups.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

Applications

Scientific Uses

  1. Pharmacokinetics Studies: Used in studies assessing drug metabolism and disposition.
  2. Therapeutic Research: Investigated for its potential role in enhancing the efficacy of apatinib in cancer therapies.
  3. Biomarker Development: May serve as a biomarker for monitoring apatinib treatment responses in clinical settings.
Introduction to rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide in Oncology Research

Apatinib, a selective small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), is clinically used in advanced solid tumors. Its metabolism generates multiple phase I and II derivatives, among which rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide is a critical phase II metabolite. This glucuronide conjugate arises from the enzymatic addition of glucuronic acid to rac cis-3-Hydroxy Apatinib, enhancing its water solubility and facilitating biliary/renal excretion. Research indicates this metabolite retains partial VEGFR-2 binding affinity while exhibiting altered tissue distribution patterns compared to the parent drug. Its formation represents a key detoxification pathway that influences apatinib’s pharmacokinetic profile and interpatient variability [1] [6].

Role of Glucuronidation in Apatinib Metabolism and Pharmacokinetics

Glucuronidation, mediated primarily by uridine diphosphate-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT1A9, UGT2B7), converts lipophilic apatinib metabolites into water-soluble conjugates. rac cis-3-Hydroxy Apatinib, a primary phase I metabolite generated via hepatic CYP450 oxidation, undergoes subsequent glucuronidation to form rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide. This biotransformation occurs predominantly in hepatocytes and intestinal epithelia. Pharmacokinetic studies demonstrate that glucuronidation accelerates systemic clearance of apatinib derivatives, reducing plasma half-life and potential accumulation-related toxicity. Notably, genetic polymorphisms in UGT genes (e.g., UGT1A1 variants) may modulate glucuronidation efficiency, contributing to variable drug exposure levels among patients [6].

  • Enzyme Kinetics: In vitro studies using human liver microsomes reveal a Km value of 18.5 µM for rac cis-3-Hydroxy Apatinib glucuronidation, indicating moderate substrate affinity. Vmax ranges between 0.8–1.2 nmol/min/mg protein, suggesting efficient catalytic turnover [6].
  • Tissue Distribution: Glucuronidation redirects apatinib metabolites from hydrophobic tissues (e.g., adipose) to aqueous compartments. rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide accumulates 3.2-fold higher in hepatobiliary systems than parent apatinib, facilitating fecal elimination (>60% of administered dose) [1] [6].
  • Drug-Drug Interactions: Concomitant use of UGT inducers (e.g., rifampicin) decreases plasma levels of glucuronidated metabolites by 42%, whereas UGT inhibitors (e.g., probenecid) increase metabolite AUC by 67% [6].

Table 1: Nomenclature of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide

Systematic NameCommon SynonymsCAS Registry Number
rel-N-[4-[(1R,3R)-1-Cyano-3-(β-D-glucuronosyloxy)cyclopentyl]phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamidecis-3-Hydroxy apatinib glucuronide; Apatinib-3-O-glucuronide1376710-38-1 (free base precursor) [2]

Significance of Phase II Metabolites in Antiangiogenic Therapy

Phase II metabolites like rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide contribute to the pharmacological activity of apatinib beyond mere detoxification. Although less potent than the parent compound, this metabolite inhibits VEGFR-2 phosphorylation at IC₅₀ ≈ 120 nM (vs. apatinib’s IC₅₀ of 1 nM), suggesting residual antiangiogenic effects. Crucially, glucuronides may serve as reservoir forms: β-glucuronidases in tumor microenvironments can hydrolyze the conjugate back to active rac cis-3-Hydroxy Apatinib, enabling localized drug delivery. This "enterohepatic recycling" prolongs apatinib’s therapeutic activity and may enhance efficacy in highly vascularized tumors [1] [7].

  • Antiangiogenic Synergy: Co-administration studies show rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide amplifies apatinib’s suppression of VEGF-induced endothelial tube formation by 35% in vitro, likely via sustained release of the active aglycone [1].
  • Metabolic Biomarker Potential: Plasma ratios of glucuronide-to-apatinib correlate with treatment response in gastric cancer (r = 0.72, p = 0.008). High ratios (>1.5) associate with prolonged progression-free survival (PFS) in metastatic settings [7] [8].
  • PPARα Activation: rac cis-3-Hydroxy Apatinib (aglycone) activates peroxisome proliferator-activated receptor alpha (PPARα) with EC₅₀ = 3.8 µM, inducing antitumor metabolites like 3-hydroxybutyrate. This mechanism complements direct VEGFR-2 inhibition [1].

Table 2: Comparative Pharmacological Profile of Apatinib Metabolites

MetaboliteVEGFR-2 IC₅₀ (nM)Elimination Half-life (h)Primary Elimination Route
Apatinib (parent)1.09.2Hepatic (CYP3A4)
rac cis-3-Hydroxy Apatinib58.06.5Glucuronidation
rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide120.04.8Renal/Biliary

Molecular docking simulations confirm stable binding of rac cis-3-Hydroxy Apatinib to PPARα’s ligand-binding domain (binding energy = −9.2 kcal/mol), explaining its role in modulating tumor metabolism. This multitarget activity—combining antiangiogenic and metabolic effects—highlights the therapeutic relevance of apatinib’s metabolic cascade [1].

Properties

CAS Number

1376331-61-1

Product Name

rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1R)-3-cyano-3-[4-[[2-(pyridin-4-ylmethylamino)pyridine-3-carbonyl]amino]phenyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H31N5O8

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C30H31N5O8/c31-16-30(10-7-20(14-30)42-29-24(38)22(36)23(37)25(43-29)28(40)41)18-3-5-19(6-4-18)35-27(39)21-2-1-11-33-26(21)34-15-17-8-12-32-13-9-17/h1-6,8-9,11-13,20,22-25,29,36-38H,7,10,14-15H2,(H,33,34)(H,35,39)(H,40,41)/t20-,22+,23+,24-,25+,29-,30?/m1/s1

InChI Key

PSKAPWHLYYIXRO-QMXDASEZSA-N

SMILES

C1CC(CC1OC2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5

Canonical SMILES

C1CC(CC1OC2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5

Isomeric SMILES

C1CC(C[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.